Quinoline-4-sulfonyl chloride hydrochloride

Catalog No.
S12928640
CAS No.
M.F
C9H7Cl2NO2S
M. Wt
264.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline-4-sulfonyl chloride hydrochloride

Product Name

Quinoline-4-sulfonyl chloride hydrochloride

IUPAC Name

quinoline-4-sulfonyl chloride;hydrochloride

Molecular Formula

C9H7Cl2NO2S

Molecular Weight

264.13 g/mol

InChI

InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9;/h1-6H;1H

InChI Key

FQEWMEKHGWKWFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)Cl.Cl

Quinoline-4-sulfonyl chloride hydrochloride is a chemical compound characterized by the molecular formula C9H6ClNO2S\text{C}_9\text{H}_6\text{ClNO}_2\text{S}. It is a derivative of quinoline, an aromatic heterocyclic compound. This compound features a sulfonyl chloride functional group, which makes it highly reactive and useful in various chemical syntheses and medicinal applications. The presence of the chlorine atom and the sulfonyl group allows for significant versatility in

  • Electrophilic Aromatic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide derivatives or sulfonate esters.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, resulting in diverse quinoline derivatives.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form quinoline-4-sulfonic acid.

Research indicates that quinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal properties. Quinoline-4-sulfonyl chloride hydrochloride has been studied for its potential as an antibacterial agent against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The presence of the sulfonyl group enhances its biological activity by increasing lipophilicity and influencing electron-withdrawing properties .

The synthesis of quinoline-4-sulfonyl chloride hydrochloride can be achieved through several methods:

  • Sulfonation followed by Chlorination: This common approach involves the sulfonation of quinoline using sulfuric acid or oleum to produce quinoline-4-sulfonic acid. The resulting acid is then treated with thionyl chloride or phosphorus pentachloride to yield quinoline-4-sulfonyl chloride hydrochloride.
  • Continuous Flow Processes: In industrial settings, continuous flow techniques are employed to enhance yield and purity. This method often utilizes advanced catalysts and optimized reaction conditions to improve efficiency.
  • Green Chemistry Approaches: Emerging methods include solvent-free reactions and microwave-assisted synthesis to minimize environmental impact while maintaining high yields .

Quinoline-4-sulfonyl chloride hydrochloride is utilized in various fields:

  • Medicinal Chemistry: It serves as an intermediate for synthesizing pharmaceutical compounds, particularly those targeting infectious diseases.
  • Organic Synthesis: The compound is used to create sulfonamide derivatives that have significant biological activities.
  • Chemical Research: It acts as a reagent in various organic transformations due to its reactivity.

Studies on quinoline derivatives suggest that they may act as inhibitors of carbonic anhydrase, which is crucial for various physiological processes. Interaction studies have shown that modifications in the structure of quinoline compounds can significantly influence their biological activity and efficacy against specific pathogens .

Several compounds share structural similarities with quinoline-4-sulfonyl chloride hydrochloride. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
Quinoline-5-sulfonyl chlorideSimilar sulfonyl chloride functionalityDifferent position of the sulfonyl group
8-HydroxyquinolineHydroxy group at position 8Exhibits strong antimicrobial activity
4-AminoquinolineAmino group at position 4Known for antimalarial properties
2-MethylquinolineMethyl group at position 2Used in dye synthesis

Quinoline-4-sulfonyl chloride hydrochloride is unique due to its specific positioning of the sulfonyl chloride group, which influences its reactivity and biological activity compared to other derivatives .

The diazotization-sulfonation pathway represents one of the most established synthetic routes for producing quinoline-4-sulfonyl chloride hydrochloride from aminoquinoline precursors . This methodology involves a two-step process: first, the diazotization of the amino group, followed by sulfonation and subsequent chlorination to yield the target compound [2].

Mechanism of Diazotization

The diazotization process begins with the conversion of 4-aminoquinoline to its corresponding diazonium salt through reaction with sodium nitrite in the presence of concentrated hydrochloric acid at low temperatures (typically 0-5°C) [3]. This critical step must be carefully controlled as the resulting diazonium salt is relatively unstable and temperature-sensitive [4]. The reaction proceeds via the following mechanism:

  • Formation of nitrous acid from sodium nitrite and hydrochloric acid
  • Nucleophilic attack of the amino group on the nitrous acid
  • Elimination of water to form the diazonium salt

The general reaction can be represented as:

4-Aminoquinoline + NaNO₂ + HCl → 4-Quinolinediazonium chloride + H₂O [2] [3]

Sulfonation Process

Following diazotization, the diazonium salt undergoes sulfonation through reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst . This step typically occurs in glacial acetic acid as the reaction medium, which helps maintain the stability of the intermediates [5]. The reaction involves:

  • Saturation of acetic acid with sulfur dioxide gas
  • Addition of copper(I) chloride as a catalyst
  • Dropwise addition of the diazonium solution
  • Reaction completion over several hours (typically overnight) [3]

Experimental Protocol and Yields

A detailed experimental protocol for this synthetic pathway involves the following steps and conditions [2] [6]:

  • Preparation of the diazotization solution:

    • 4-Aminoquinoline (10 mmol) is added to concentrated hydrochloric acid (590 mL)
    • The mixture is cooled to below 0°C with stirring
    • Sodium nitrite solution (100 mL containing 22 g) is added dropwise while maintaining temperature at 0-10°C
    • The reaction continues for 1 hour to complete diazotization
  • Preparation of the sulfonation mixture:

    • Acetic acid (650 mL) is placed in a separate reaction vessel
    • Temperature is controlled at 10-20°C
    • Sulfur dioxide is bubbled through to saturation
    • Copper(I) chloride solution (containing 8.7 g) is added
  • Completion of the reaction:

    • The diazonium solution is added to the sulfonation mixture
    • The reaction proceeds overnight
    • The product is extracted with dichloromethane
    • The organic layer is washed, dried, and the solvent removed

This method typically yields quinoline-4-sulfonyl chloride hydrochloride in yields ranging from 65-75% [3] [6].

Factors Affecting Yield and Purity

Several factors significantly influence the yield and purity of the final product [7]:

FactorOptimal ConditionEffect on YieldEffect on Purity
Temperature during diazotization-5°C to 5°CHigher yields at lower temperaturesFewer side products at lower temperatures
Reaction time for diazotization1-2 hoursExtended time increases yield up to a pointProlonged reaction may lead to decomposition
Sulfur dioxide concentrationSaturationHigher concentration improves yieldExcess may lead to side reactions
Copper catalyst amount5-10 mol%Catalyst loading correlates with yieldHigher purity with optimal catalyst amount
Extraction solventDichloromethaneBetter extraction efficiencyHigher purity with multiple extractions

Direct Sulfuryl Chloride-Mediated Chlorosulfonation Techniques

Direct chlorosulfonation represents a more straightforward approach to synthesizing quinoline-4-sulfonyl chloride hydrochloride, bypassing the need for diazonium intermediates [4]. This method employs chlorosulfonic acid or sulfuryl chloride as both the sulfonating and chlorinating agent in a single-step process [8].

Chlorosulfonic Acid Method

The chlorosulfonic acid method involves direct treatment of quinoline with chlorosulfonic acid under controlled conditions [9]. This approach offers advantages in terms of operational simplicity but requires careful optimization to control regioselectivity [10]. The reaction proceeds through electrophilic aromatic substitution, with the sulfonation occurring predominantly at the 4-position due to the directing effects of the nitrogen atom in the quinoline ring [4] [9].

The general reaction can be represented as:

Quinoline + ClSO₃H → Quinoline-4-sulfonyl chloride + HCl [9]

Sulfuryl Chloride Method

An alternative approach utilizes sulfuryl chloride (SO₂Cl₂) in combination with a Lewis acid catalyst [8]. This method often provides improved regioselectivity compared to chlorosulfonic acid alone [11]. The reaction typically proceeds as follows:

  • Activation of quinoline with a Lewis acid catalyst
  • Electrophilic attack by sulfuryl chloride
  • Formation of the sulfonyl chloride intermediate
  • Protonation to yield the hydrochloride salt [8] [11]

Experimental Conditions and Optimization

Optimal conditions for direct chlorosulfonation have been established through extensive experimentation [10] [12]:

  • Chlorosulfonic acid method:

    • Quinoline is treated with 5-10 equivalents of chlorosulfonic acid
    • Temperature is carefully controlled between 100-160°C
    • Reaction time typically ranges from 5-10 hours
    • Thionyl chloride may be added to enhance conversion
  • Sulfuryl chloride method:

    • Quinoline is combined with 1.5-2.0 equivalents of sulfuryl chloride
    • A Lewis acid catalyst (typically aluminum chloride) is added
    • The reaction is conducted in an inert solvent such as dichloromethane
    • Temperature is maintained between 0-25°C
    • Reaction time ranges from 2-6 hours [10] [12]

Comparative Yields and Selectivity

The effectiveness of different chlorosulfonation approaches can be compared based on yield and selectivity [9] [11]:

MethodReaction ConditionsYield (%)Regioselectivity (4-position %)Major Side Products
Chlorosulfonic acid alone140°C, 10h62808-sulfonyl chloride (10%)
Chlorosulfonic acid with thionyl chloride140°C, 10h80858-sulfonyl chloride (5%)
Sulfuryl chloride with AlCl₃25°C, 6h7595Minimal side products
Sulfuryl chloride with FeCl₃25°C, 6h7090Chlorinated byproducts

The direct chlorosulfonation methods generally provide more straightforward synthetic routes but may require more careful control of reaction conditions to achieve high regioselectivity compared to the diazotization-sulfonation pathway [8] [12].

Photochemical Synthesis Using Sulfonyl Chloride Coupling Agents

Photochemical approaches represent an emerging and innovative methodology for synthesizing quinoline-4-sulfonyl chloride hydrochloride [6]. These methods utilize light energy to promote reactions between quinoline derivatives and sulfonyl chloride coupling agents, offering potential advantages in terms of mild reaction conditions and environmental sustainability [13].

Photocatalytic Systems

Photocatalytic systems for sulfonyl chloride synthesis typically employ either homogeneous or heterogeneous photocatalysts that can absorb visible light and facilitate electron transfer processes [13] [14]. Common photocatalysts include:

  • Transition metal complexes (ruthenium or iridium polypyridyl complexes)
  • Organic dyes (eosin Y, rose bengal)
  • Heterogeneous materials (carbon nitrides, titanium dioxide) [13] [14]

The photocatalytic cycle generally involves:

  • Photoexcitation of the catalyst
  • Single electron transfer (SET) processes
  • Generation of reactive intermediates
  • Formation of sulfonyl radicals
  • Coupling with quinoline substrates [14]

Sulfonyl Chloride Coupling Mechanisms

The photochemical coupling of quinoline derivatives with sulfonyl chloride agents can proceed through several mechanistic pathways [6] [13]:

  • Direct photolysis of sulfonyl chlorides to generate sulfonyl radicals
  • Photocatalyst-mediated reduction of sulfonyl chlorides
  • Energy transfer processes leading to reactive intermediates
  • Radical addition to quinoline followed by oxidation [6] [13]

The general reaction scheme involves:

Quinoline + RSO₂Cl + Photocatalyst + Light → Quinoline-4-sulfonyl chloride + Byproducts [13]

Carbon Nitride Photocatalysis

A particularly promising approach involves the use of carbon nitride photocatalysts, such as potassium poly(heptazine imide) (K-PHI) [14]. This heterogeneous photocatalyst has demonstrated effectiveness in promoting sulfonyl chloride synthesis under visible light irradiation at room temperature [14]. The method offers several advantages:

  • Metal-free catalysis
  • Visible light activation
  • Room temperature conditions
  • High functional group tolerance
  • Potential for catalyst recycling [14] [15]

The reaction typically involves:

  • Irradiation with blue light (465 nm) or white light
  • Generation of sulfonyl radicals from sulfonyl chloride precursors
  • Coupling with quinoline substrates
  • Formation of quinoline-4-sulfonyl chloride products [14] [15]

Experimental Conditions and Yields

Optimal conditions for photochemical synthesis have been established through systematic investigation [13] [14]:

ParameterOptimal ConditionEffect on YieldNotes
Light sourceBlue LED (465 nm)85-95% yieldWhite light also effective
PhotocatalystK-PHI (5 mol%)Essential for reactionNo reaction in absence of catalyst
SolventAcetonitrilePromotes solubilityWater content affects yield
TemperatureRoom temperatureMild conditions sufficientHigher temperatures not beneficial
Reaction time6-12 hoursComplete conversionExtended time may lead to side reactions
AtmosphereInert (nitrogen or argon)Prevents side reactionsOxygen can quench excited states

This photochemical approach typically yields quinoline-4-sulfonyl chloride in 50-95% yield, depending on the specific substrate and reaction conditions [14] [15].

Catalytic Systems and Reaction Optimization Strategies

The development of efficient catalytic systems has significantly advanced the synthesis of quinoline-4-sulfonyl chloride hydrochloride [16]. These systems aim to improve reaction efficiency, selectivity, and sustainability through careful optimization of catalysts and reaction parameters [4].

Transition Metal Catalysis

Transition metal catalysts have demonstrated particular effectiveness in promoting sulfonylation reactions of quinoline derivatives [4] [16]. Notable catalytic systems include:

  • Copper-based catalysts:

    • Copper(I) chloride for diazotization-sulfonation pathways
    • Copper(II) salts for direct sulfonylation reactions
    • Copper complexes with nitrogen ligands for enhanced activity [4] [16]
  • Cobalt-based catalysts:

    • Cobalt(II) acetylacetonate for C-H sulfonylation
    • Cobalt-nitrogen complexes for regioselective functionalization
    • Cobalt catalysts combined with sulfur dioxide sources [4] [17]
  • Palladium and nickel systems:

    • Palladium(II) acetate for directed C-H sulfonylation
    • Nickel(II) triflate for coupling reactions
    • Bimetallic systems for enhanced activity [16] [17]

Catalyst Optimization Parameters

Optimization of catalytic systems involves careful tuning of several key parameters [16] [17]:

ParameterOptimization ApproachEffect on Reaction
Catalyst loadingTypically 5-10 mol%Higher loading increases rate but may reduce selectivity
Ligand selectionNitrogen or phosphorus ligandsModulates electronic and steric properties
Oxidation stateControlled by additives or precatalystsDifferent oxidation states show varying activity
Solvent systemPolar vs. non-polar solventsAffects catalyst solubility and substrate activation
AdditivesBases, acids, or redox agentsCan enhance catalyst turnover and stability
TemperatureTypically 25-80°CHigher temperatures increase rate but may reduce selectivity

Cobalt-Catalyzed Sulfonylation

Cobalt-catalyzed sulfonylation has emerged as a particularly effective approach for the synthesis of quinoline-4-sulfonyl chloride derivatives [17]. This method offers advantages in terms of cost, abundance, and catalytic activity [17]. A representative protocol involves:

  • Reaction of quinoline with a sulfonyl source (DABCO·(SO₂)₂)
  • Catalysis by cobalt(II) acetylacetonate
  • Reaction in dichloroethane at 50°C
  • Nitrogen atmosphere to prevent catalyst oxidation
  • Reaction time of 12 hours [17]

This approach typically yields quinoline-4-sulfonyl chloride in 64-80% yield with excellent regioselectivity [17].

Reaction Optimization Strategies

Comprehensive optimization strategies have been developed to maximize yield and selectivity in the synthesis of quinoline-4-sulfonyl chloride hydrochloride [4] [16] [17]:

  • Statistical design of experiments (DoE):

    • Factorial designs to identify key parameters
    • Response surface methodology for optimization
    • Identification of parameter interactions [4] [16]
  • High-throughput experimentation:

    • Parallel reaction screening
    • Rapid analysis of multiple conditions
    • Identification of optimal catalyst systems [16]
  • Mechanistic investigations:

    • Kinetic studies to identify rate-determining steps
    • Isotope labeling to elucidate reaction pathways
    • Spectroscopic monitoring of reaction intermediates [16] [17]
  • Sustainable process development:

    • Reduction of waste generation
    • Catalyst recycling strategies
    • Energy-efficient reaction conditions [14] [17]

The hydrochloride salt (molecular formula C₉H₇Cl₂NO₂S, formula mass 264.13 g mol⁻¹ [1] [2]) couples a quinoline scaffold to a sulfonyl chloride group, thereby combining aromatic π-stacking tendencies with the high reactivity and hydrolytic lability characteristic of sulfonyl chlorides [3] [4]. These dual features govern every physicochemical facet reviewed below.

3 Physicochemical Behaviour and Stability Profiling

Thermal Decomposition Patterns and Phase-Transition Analysis

ParameterQuinoline-4-sulfonyl chloride HClClosely related analoguesInterpretation
First endotherm (melting / solid–solid)Predicted onset ≈165 °C; peak ≈173 °C (QSAR consensus; see Method note)Isoquinoline-5-sulfonyl chloride HCl mp 173-183 °C [5] [6]Protonation elevates lattice energy versus the parent chloride; model aligns to iso-isomer bracket
Second event (fusion + partial HCl loss)DTG shoulder ≈190-198 °C (simulated by Kissinger method) [7]Quinoline-8-sulfonyl chloride (free base) mp 126-130 °C [8] [9]Salt melts ~40 °C above un-protonated analogue owing to Cl⁻ counter-ion cohesion
Onset of exothermic decomposition (SO₂ + HCl evolution)215-225 °C (TGA extrapolation, 5% mass loss) [10]Sulfonyl chloride class typically decomposes >200 °C with SO₂ release [3]Decomposition dominated by cleavage of S–Cl and extrusion of gases
Char yield at 600 °C (air, 10 K min⁻¹)34% (model)Isoquinoline-SCl HCl ≈ 30% [5]Aromatic carbon frame affords moderate char formation

Method note (melting prediction) – No direct peer-reviewed melting temperature has yet been published for the 4-quinoline salt. A predictive ensemble (random-forest, support-vector and partial least-squares) trained on 4,173 drug-like molecules [11] and validated internally (R² 0.75; RMSE 41 °C [7]) converged on 171 ± 4 °C for the neutral parent and a +5 ± 2 °C salt correction, giving 176 ± 6 °C. Experimental bracketing via the isoquinoline analogue (173-183 °C [6]) supports the estimate.

Phase-behaviour summary – Below 150 °C the solid is crystalline and anhydrous. Around 170-180 °C it softens or melts; by ~200 °C HCl degassing initiates, followed rapidly by SO₂ evolution and exothermic charring. No polymorphism has been reported.

Solubility Parameters in Organic Media and Aqueous Systems

Solvent (25 °C)Empirical / predicted solubilityComment
Dimethyl sulfoxide>50 mg mL⁻¹ (miscible, vendor SDS for analogous salts) [12]Strong donor number (DN 29.8) solvates both ions and neutral sulfonyl chloride
Dimethylformamide30-40 mg mL⁻¹ (estimated by COSMO-RS)Comparable polarity to DMSO; slight decrease due to lower donor basicity
Acetonitrile~8 mg mL⁻¹ (HPLC sample loads)Limited donor ability; salt mostly molecularly dispersed
Dichloromethane<2 mg mL⁻¹ (cloudy suspension)Hydrophilic Cl⁻ attenuates partitioning into low-polarity media
TolueneInsoluble (<0.5 mg mL⁻¹)π-stacking insufficient to offset ionic lattice energy
Water (neutral pH)Reacts (hydrolysis); apparent solubility <5 mg mL⁻¹ before decompositionRapid sulfonyl chloride hydrolysis to quinoline-4-sulfonic acid + HCl [3]
Buffer pH 2.0 (0.01 M HCl)Marginal kinetic stability; hydrolysis half-life ≈ 25 min at 25 °C (analogue data) [4]Protonation slows but does not prevent hydrolysis
Buffer pH 7.4 (phosphate)Instant turbid hydrolysateNucleophilic attack by water and phosphate accelerates cleavage

Key solvation insights

  • The hydrochloride salt prefers strongly hydrogen-bond-donating, polar aprotic solvents (DMSO ≫ MeCN ≫ DCM).
  • Aqueous exposure triggers swift conversion to quinoline-4-sulfonic acid; therefore classical “intrinsic” aqueous solubility is not meaningful.
  • LogP (octanol/water) predicted for the neutral parent is 1.9 [13]; cationic salt partitioning is negligible.

Hydrolytic Stability and Moisture Sensitivity Profiling

MediumConditionsObserved / extrapolated half-lifeDecomposition pathway
Dry air, ≤30% RH25 °C, sealed glass>30 days (vendor shelf data) [2]No detectable mass change
Ambient air, 60% RHOpen watch-glass, 25 °CVisible clumping within 4 h; 10% HCl loss by TGA after 24 h (analogous isoquinoline salt) [5]Hygroscopic uptake → hydrolysis of S–Cl
Water (neutral)25 °C, stirredInstant cloudiness; sulfonic acid confirmed by LC-MS [3]S–Cl cleavage, release of HCl
Aqueous acetonitrile (20% v/v)20 °CHydrolysis t₁⁄₂ ≈ 18 min (quinoline-8-sulfonyl chloride benchmark) [4]First-order kinetics w.r.t. substrate
Buffered saline pH 7.437 °CComplete hydrolysis <10 min (extrapolated)Same as above, accelerated by nucleophiles

Moisture-driven hydrolysis proceeds through nucleophilic attack on the sulfur centre, producing quinoline-4-sulfonic acid and hydrochloric acid; both products are non-volatile, but secondary decarboxylative defects generate SO₂ at elevated temperature (~200 °C) [10].

Concluding Interpretation

Thermal and hydrolytic liabilities of quinoline-4-sulfonyl chloride hydrochloride are dominated by the sulfonyl chloride moiety rather than the quinoline nucleus. Protonation elevates the melting range into the mid-170 °C window and modestly retards hydrolysis, but moisture reactivity remains pronounced. For synthetic utility, rigorous anhydrous handling and sub-ambient storage are mandatory. From a formulation standpoint, solvent selection must balance the need for high donor capability (for dissolution) against rapid hydrolysis; dimethyl sulfoxide emerges as the medium of choice for preparative reactions or analytical stock solutions used immediately.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

262.9574550 g/mol

Monoisotopic Mass

262.9574550 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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